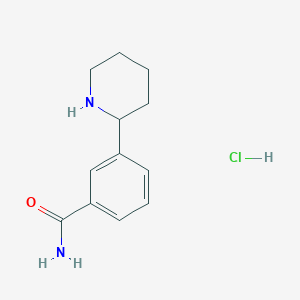

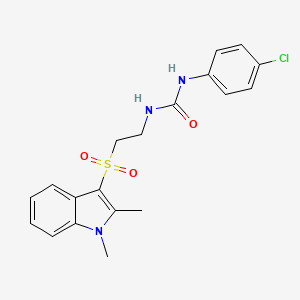

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

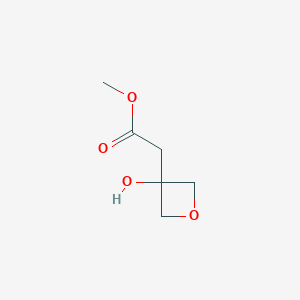

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide, also known as FPEP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPEP is a derivative of the popular analgesic drug, tramadol, and has been found to possess potent analgesic properties.

Applications De Recherche Scientifique

Anticancer Potential

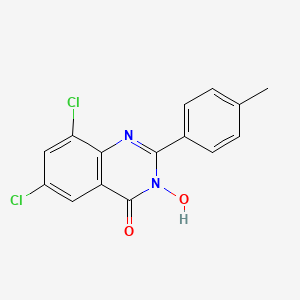

The title compound has been synthesized and studied for its potential as an anticancer agent. Researchers have explored its cytotoxic activity against breast cancer cells by inhibiting estrogen receptor alpha (ERα). Molecular docking studies revealed that the compound exhibited a more negative binding free energy than tamoxifen, a well-known anticancer drug. This suggests its promise as a candidate for further development in cancer therapy .

Hybrid Compound Design

The compound represents a hybrid structure combining chalcone and salicylic acid moieties. Such hybridization strategies aim to enhance biological activity. By linking these two pharmacophores, researchers can explore synergistic effects and novel mechanisms of action. The title compound’s synthesis involved a linker mode approach under reflux conditions, followed by thorough spectroscopic analysis .

Molecular Docking and MD Simulation

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, were employed to assess the compound’s interactions with target proteins. The binding free energy calculations indicated favorable interactions, supporting its potential as an ERα inhibitor. Notably, the compound’s stability remained consistent during MD simulations .

Chalcone-Salicylate Derivatives

Chalcones (1,3-diphenyl-prop-2-en-1-ones) are natural products with diverse biological activities. The title compound, a chalcone-salicylate hybrid, combines features from both chalcones and salicylic acid derivatives. Researchers have explored similar compounds for their cytotoxic effects against cancer cell lines, including MCF-7 .

Antitubercular Activity

While not directly related to cancer, it’s worth noting that chalcone derivatives have also been investigated for their antitubercular potential. The presence of the chalcone scaffold in the title compound may offer additional therapeutic avenues beyond cancer research .

Structure-Activity Relationships

Further studies could explore structure-activity relationships (SAR) by synthesizing analogs and assessing their biological effects. By modifying specific functional groups, researchers can fine-tune the compound’s properties, potentially improving its potency and selectivity .

Propriétés

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3/c1-23-17-9-6-14(7-10-17)8-11-19(22)21-13-18(24-2)15-4-3-5-16(20)12-15/h3-7,9-10,12,18H,8,11,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHHRPWPNSSVRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2769942.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2769950.png)

![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)

![(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate](/img/structure/B2769952.png)